molecular formula C13H17ClN2O7 B14623144 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid CAS No. 58415-33-1

4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid

Cat. No.: B14623144
CAS No.: 58415-33-1
M. Wt: 348.73 g/mol
InChI Key: HJZBVBOWXKMJJD-UHFFFAOYSA-N
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Description

4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid is a complex organic compound that features a benzamide core substituted with a methoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then treated with perchloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(morpholin-4-ylmethylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-(morpholin-4-ylmethylidene)benzamide, while reduction of the carbonyl group can produce 4-methoxy-N-(morpholin-4-ylmethyl)benzylamine .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(morpholin-4-ylmethylidene)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(morpholin-4-ylmethylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

58415-33-1

Molecular Formula

C13H17ClN2O7

Molecular Weight

348.73 g/mol

IUPAC Name

4-methoxy-N-(morpholin-4-ylmethylidene)benzamide;perchloric acid

InChI

InChI=1S/C13H16N2O3.ClHO4/c1-17-12-4-2-11(3-5-12)13(16)14-10-15-6-8-18-9-7-15;2-1(3,4)5/h2-5,10H,6-9H2,1H3;(H,2,3,4,5)

InChI Key

HJZBVBOWXKMJJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=CN2CCOCC2.OCl(=O)(=O)=O

Origin of Product

United States

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